3-Nitro-5-(trifluoromethyl)picolinamide
Description
3-Nitro-5-(trifluoromethyl)picolinamide is a heterocyclic aromatic compound featuring a pyridine backbone substituted with a nitro (-NO₂) group at the 3-position, a trifluoromethyl (-CF₃) group at the 5-position, and an amide (-CONH₂) functional group at the 2-position.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions. The amide moiety provides hydrogen-bonding capacity, critical for biological target engagement .
Properties
Molecular Formula |
C7H4F3N3O3 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
3-nitro-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H4F3N3O3/c8-7(9,10)3-1-4(13(15)16)5(6(11)14)12-2-3/h1-2H,(H2,11,14) |
InChI Key |
KYYLNFYKYIDHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(trifluoromethyl)picolinamide typically involves the nitration of 5-(trifluoromethyl)picolinic acid followed by the conversion of the resulting nitro compound to the corresponding amide. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure selective nitration at the desired position on the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of 3-Nitro-5-(trifluoromethyl)picolinamide may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The subsequent conversion to the amide can be achieved through standard amide formation techniques, such as the use of coupling reagents like carbodiimides or through direct amidation using ammonia or amines .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-5-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Amino-5-(trifluoromethyl)picolinamide.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the picolinamide.
Scientific Research Applications
3-Nitro-5-(trifluoromethyl)picolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethyl)picolinamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance binding affinity and selectivity for target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key structural analogs, focusing on substituent patterns and functional groups:
Key Observations :
- Functional Groups : Replacing the amide (-CONH₂) with a nitrile (-CN) or hydroxyl (-OH) group (e.g., 3-Nitro-5-(trifluoromethyl)pyridin-2-ol) alters hydrogen-bonding capacity and reactivity. Nitriles are often intermediates for amides, while hydroxyl groups increase polarity .
Melting Points and Stability:
- The hydroxyl analog (3-Nitro-5-(trifluoromethyl)pyridin-2-ol) has a melting point of 189–190°C, suggesting high crystallinity due to intermolecular hydrogen bonding . In contrast, nitrile derivatives (e.g., 5-Methyl-3-nitropicolinonitrile) typically exhibit lower melting points (<150°C), reflecting weaker intermolecular forces .
- The trifluoromethyl group generally enhances thermal and oxidative stability, as seen in polyimide monomers derived from related chloro-phthalimide compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
